molecular formula C16H22N2O4S B2628968 Morpholino(1-tosylpyrrolidin-2-yl)methanone CAS No. 357387-87-2

Morpholino(1-tosylpyrrolidin-2-yl)methanone

Cat. No.: B2628968
CAS No.: 357387-87-2
M. Wt: 338.42
InChI Key: FALZCZBOOSXIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholino(1-tosylpyrrolidin-2-yl)methanone is a chemical compound used in scientific research. It is a type of oligomer molecule used in molecular biology to modify gene expression . Its molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Synthesis Analysis

Morpholines are generally synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of this compound contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Physical and Chemical Properties Analysis

Morpholino is a base due to the presence of the amine. Its conjugate acid is called morpholinium . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride . It is a colorless liquid with a weak, ammonia- or fish-like odor .

Safety and Hazards

Morpholino compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, in contact with skin, or if inhaled . They cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

Morpholinos are used as research tools for reverse genetics by knocking down gene function . They are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases . They have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins .

Biochemical Analysis

Biochemical Properties

Morpholino(1-tosylpyrrolidin-2-yl)methanone is an uncharged molecule that blocks sites on RNA . It is specific, soluble, non-toxic, stable, and effective as an antisense reagent . It targets a wide range of RNA targets for outcomes such as blocking translation, modifying splicing of pre-mRNA, inhibiting miRNA maturation and activity, as well as less common biological targets and diagnostic applications .

Cellular Effects

Once introduced into cells, this compound freely diffuses between the cytosol and nuclear compartments and binds complementary sequences of RNA . It has been used as a gene knockdown reagent in cell cultures and in various organisms, including animals, bacteria, protists, plants, and fungi .

Molecular Mechanism

This compound can block ribosome assembly and stop translation of a protein from an mRNA . It can bind splice junctions and deny access to the small nuclear Ribonuclear Proteins (snRNPs) that mark the junctions for spliceosomes, altering splicing . It can also bind to precursors of miRNA, inhibiting the maturation of the miRNA, and bind to mature miRNA, inhibiting the activity of the miRNA .

Temporal Effects in Laboratory Settings

The effects of this compound are either transient, generally lasting several days after dosing with antisense, or are long-term, depending on continued production of knockdown RNA in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Transport and Distribution

This compound freely diffuses between the cytosol and nuclear compartments once introduced into cells . The specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not mentioned in the available literature.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-8-2-3-15(18)16(19)17-9-11-22-12-10-17/h4-7,15H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALZCZBOOSXIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.